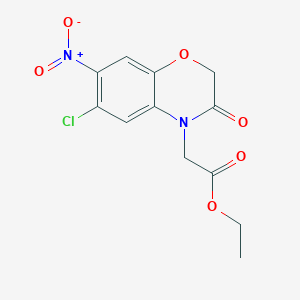![molecular formula C22H12Cl2N6 B304682 3,10-bis(4-chlorophenyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene](/img/structure/B304682.png)
3,10-bis(4-chlorophenyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxaline is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxaline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-chlorophenylhydrazine with 1,2-diketones to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the cyclization reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Halogen substitution reactions can occur at the 4-chlorophenyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS)
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with DNA and proteins, making it a potential candidate for biochemical assays.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxaline involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, it inhibits enzymes like VEGFR-2, which are crucial for angiogenesis and tumor growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their anticancer and antimicrobial activities.
1,2,4-Triazolo[4,3-c]quinazolines: Studied for their potential as enzyme inhibitors and anticancer agents
Uniqueness
1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxaline is unique due to its dual triazole and quinoxaline structure, which enhances its ability to interact with multiple molecular targets. This structural feature contributes to its potent anticancer activity and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H12Cl2N6 |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
3,10-bis(4-chlorophenyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene |
InChI |
InChI=1S/C22H12Cl2N6/c23-15-9-5-13(6-10-15)19-25-27-21-22-28-26-20(14-7-11-16(24)12-8-14)30(22)18-4-2-1-3-17(18)29(19)21/h1-12H |
InChI Key |
QEOMIWROGSBSLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3C4=NN=C(N24)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3C4=NN=C(N24)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2-chloro-3-quinolinyl)methylene]-2-[2-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304599.png)
![(8E)-8-[2-(4-hydroxy-3-methoxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304600.png)
![8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one](/img/structure/B304601.png)
![7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304607.png)


![N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304611.png)
![7-hydroxy-4-methyl-8-[3-(2-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B304613.png)
![8-[3-(2-furyl)acryloyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B304614.png)


![N-[[2-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide](/img/structure/B304619.png)

![7-hydroxy-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304625.png)
